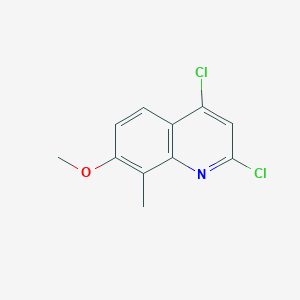
2,4-Dichloro-7-methoxy-8-methylquinoline
Descripción general
Descripción
2,4-Dichloro-7-methoxy-8-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 2,4-dichloro-7-methoxy-8-methylquinoline .
Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-7-methoxy-8-methylquinoline is 242.1 . The InChI code for this compound is 1S/C11H9Cl2NO/c1-6-9(15-2)4-3-7-8(12)5-10(13)14-11(6)7/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
2,4-Dichloro-7-methoxy-8-methylquinoline is a pale-yellow to yellow-brown solid . The storage temperature for this compound is 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Spectroscopy : 2,4-Dichloro-7-methoxy-8-methylquinoline and its derivatives have been synthesized and characterized using various spectroscopic methods. This includes the study of their molecular structures through X-ray diffraction and optimization using density functional theory (DFT) (Małecki et al., 2010).
Analytical Methods
- High-Performance Liquid Chromatography : Analytical methods using high-performance liquid chromatography have been developed for the quantitation of 2,4-Dichloro-7-methoxy-8-methylquinoline analogues in biological samples (Anders et al., 1984).
Chemical Reactions
- Regioselective Alkoxydehalogenation : Research has been conducted on the regioselective alkoxydehalogenation of 2,4-dichloroquinolines, providing insights into the chemical behavior of these compounds (Osborne & Miller, 1993).
Proton Sponge Synthesis
- Proton Sponge Representative : Synthesis of 2,4-dichloro-5-nitroquinolines containing methoxy groups led to the creation of new quinoline proton sponges, highlighting the versatility of these compounds in synthetic chemistry (Dyablo et al., 2015).
Antiparasitic Research
- Potential Antiparasitic Applications : Some 2,4-disubstituted 8-aminoquinoline analogues, related to 2,4-Dichloro-7-methoxy-8-methylquinoline, have shown promise as antiparasitics against Plasmodium berghei and Leishmania donovani (Carroll et al., 1980).
Antimicrobial Activity
- Antimicrobial Potentials : Analogues of 2,4-Dichloro-7-methoxy-8-methylquinoline have been evaluated for their antimicrobial activities, potentially contributing to the development of natural preservatives against foodborne bacteria (Kim et al., 2014).
Pharmaceutical Development
- Stability-Indicating HPLC Method : A stability-indicating reversed-phase HPLC method has been developed for NPC 1161C, a novel 8-aminoquinoline antimalarial drug, demonstrating the importance of these compounds in pharmaceutical research (Dutta et al., 2006).
Synthesis of Intermediates for Anti-HCV Drugs
- Key Intermediate Synthesis : 2,4-Dichloro-7-methoxy-8-methylquinoline derivatives have been synthesized as key intermediates for anti-HCV drugs, showing their application in the synthesis of important medicinal compounds (Chenhon, 2015).
Cancer Research
- Cytotoxic and Apoptotic Activity : A derivative of 2,4-dichloro-6-methylquinoline showed cytotoxic and apoptotic activity on human oral carcinoma cell lines, indicating potential applications in cancer therapy (Somvanshi et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-7-methoxy-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-9(15-2)4-3-7-8(12)5-10(13)14-11(6)7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBJRUBTLFCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694729 | |
| Record name | 2,4-Dichloro-7-methoxy-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methoxy-8-methylquinoline | |
CAS RN |
1108659-32-0 | |
| Record name | 2,4-Dichloro-7-methoxy-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)

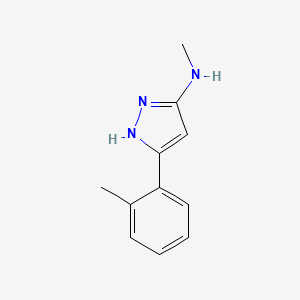

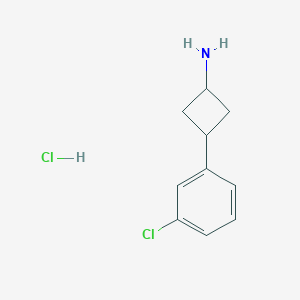
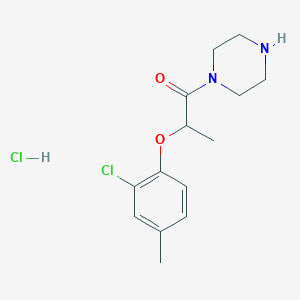
![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)
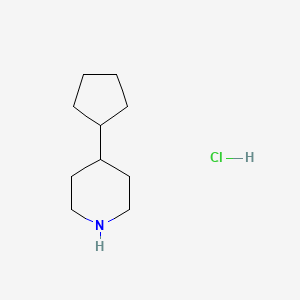
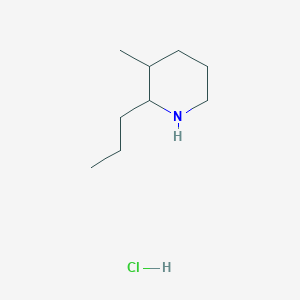
![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
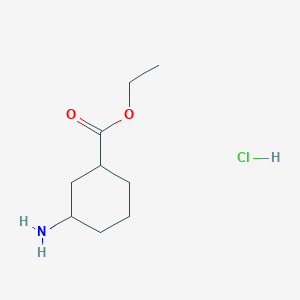
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)
